5-amino-N-(4-isopropylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
Molecular Formula: C₂₆H₂₈N₆O
Structural Features:
- Core Structure: A 1,2,3-triazole ring substituted at position 1 with a 4-methylbenzyl group and at position 4 with a carboxamide moiety.
- N-(4-isopropylphenyl): A bulky, hydrophobic substituent that may influence target binding and pharmacokinetics. 1-(4-methylbenzyl): Aromatic group contributing to π-π stacking interactions and metabolic stability.
Synthetic Pathway: Likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling using thionyl chloride and amines .
Properties
IUPAC Name |
5-amino-1-[(4-methylphenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-13(2)16-8-10-17(11-9-16)22-20(26)18-19(21)25(24-23-18)12-15-6-4-14(3)5-7-15/h4-11,13H,12,21H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACHQEIYBIBGHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-isopropylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts.
Introduction of Substituents: The isopropylphenyl and methylbenzyl groups are introduced through nucleophilic substitution reactions. These reactions may require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides (e.g., EDCI) and coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Enzyme Inhibition
One of the prominent applications of this compound is as an inhibitor of carbonic anhydrase (CA). The triazole structure serves as a versatile scaffold for developing CA inhibitors. Research indicates that compounds with a triazole linkage can enhance binding affinity and selectivity towards different isoforms of carbonic anhydrase, which is crucial for designing drugs targeting conditions like glaucoma and edema .
Antiparasitic Activity
The compound has shown potential against parasitic infections, specifically Chagas disease caused by Trypanosoma cruzi. Studies have demonstrated that triazole derivatives can inhibit the growth of this protozoan parasite, suggesting that 5-amino-N-(4-isopropylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide could be further explored as a therapeutic agent .
Antifungal Properties
Triazoles are widely recognized for their antifungal activity. The compound's structure allows it to interact with fungal enzymes, potentially disrupting their function and leading to cell death. Research into similar triazole compounds has shown efficacy against various fungal pathogens, indicating that this compound may possess similar properties .
Cancer Treatment
The triazole scaffold has been linked to anticancer activity. Compounds featuring this moiety have been investigated for their ability to inhibit tumor growth and metastasis in various cancer models. The specific application of 5-amino-N-(4-isopropylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide in oncology remains an area for future research but holds promise based on related compounds .
Pesticide Development
The unique chemical structure of this compound makes it a candidate for developing new pesticides. Triazoles are known to exhibit fungicidal properties, and derivatives like 5-amino-N-(4-isopropylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide could be synthesized to target specific agricultural pests or diseases effectively .
Plant Growth Regulation
Research indicates that triazole compounds can also act as plant growth regulators. They may influence metabolic pathways related to growth and stress responses in plants, making them candidates for enhancing crop resilience against environmental stressors .
Case Study 1: Carbonic Anhydrase Inhibition
A study focused on synthesizing novel triazole-linked compounds demonstrated that modifications on the triazole ring significantly affected the inhibitory potency against different carbonic anhydrase isoforms. The findings suggest that strategic alterations could optimize the therapeutic profile of compounds like 5-amino-N-(4-isopropylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide for clinical use .
Case Study 2: Antiparasitic Effects
In vitro studies showed that derivatives of 5-amino-N-(4-isopropylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide exhibited significant activity against Trypanosoma cruzi. The research highlighted the importance of structural features in enhancing bioactivity and provided insights into potential mechanisms of action .
Mechanism of Action
The mechanism of action of 5-amino-N-(4-isopropylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 1-aryl-1H-1,2,3-triazole-4-carboxamides. Key analogues and their distinguishing features are summarized below:
Key Observations
Substituent Impact on Activity :
- Aryl Groups (R₁) :
- 4-Methylbenzyl (target compound) vs. 4-fluorophenyl (MKA004): Fluorine enhances electronegativity and metabolic stability, while methylbenzyl offers steric bulk .
- Quinolin-2-yl (3o): Introduces planar aromaticity, improving target binding in the Wnt pathway . Amide Substituents (R₂):
- 4-Isopropylphenyl (target) vs. 2,4-dimethoxyphenyl (): Methoxy groups increase solubility but may reduce membrane permeability .
- 4-Chlorophenyl : Enhances halogen bonding but may elevate toxicity risks .
Synthetic Yields :
- Copper catalysts (CuBr, CuCl₂, CuSO₄) yield 58–70% for related triazoles, suggesting room for optimization in the target compound’s synthesis .
Biological Activities: Antiproliferative activity correlates with 5-amino substitution, as seen in analogues with GP values (growth inhibition) up to -31.50% . MIF inhibitors like MKA004 highlight the scaffold’s versatility in targeting diverse pathways .
Fluorine or methoxy groups mitigate this .
Biological Activity
5-amino-N-(4-isopropylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, a compound belonging to the triazole family, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, synthesizing findings from various studies and presenting data on its efficacy against different cancer cell lines.
Chemical Structure
The molecular formula of the compound is . The structural characteristics include:
- Triazole ring : A five-membered ring containing three nitrogen atoms.
- Amino group : Contributing to its biological activity.
- Isopropyl and methylbenzyl substituents : These groups enhance lipophilicity and may influence binding interactions with biological targets.
Anticancer Properties
Research has indicated that 5-amino-N-(4-isopropylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide exhibits significant anticancer properties.
- In Vitro Studies :
- The compound was tested against various cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 30 nM to 240 nM across different cell lines, indicating potent antiproliferative effects compared to standard chemotherapeutics like CA-4 (colchicine derivative) .
- Mechanism of Action :
- The compound inhibits tubulin polymerization, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis via intrinsic pathways .
- Studies have shown that it disrupts the binding of colchicine to tubulin by approximately 72%, further validating its mechanism as an antitumor agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound is highly dependent on its structural components. Modifications at the para-position of the benzyl group significantly impact its potency:
- Isopropyl substitution increased activity by tenfold compared to thiomethyl substitutions.
- The presence of electron-donating groups at specific positions on the aromatic rings enhanced metabolic stability and potency .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
Q & A
Q. Yield Optimization Strategies :
- Catalyst Screening : Test copper(I) iodide or other catalysts to enhance reaction efficiency .
- Design of Experiments (DoE) : Apply statistical methods (e.g., factorial design) to optimize reaction parameters like temperature, solvent polarity, and stoichiometry .
- In Situ Monitoring : Use techniques like TLC or HPLC to track intermediate formation and adjust conditions dynamically .
Basic: How can researchers address the low aqueous solubility of this compound in biological assays?
Methodological Answer:
Low solubility in aqueous systems is a common limitation for hydrophobic triazole derivatives . Mitigation strategies include:
- Co-Solvent Systems : Use DMSO-water or PEG-based mixtures to enhance solubility while maintaining biocompatibility.
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions to improve solubility without compromising activity .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .
Advanced: What computational strategies are effective in predicting the binding affinity of this compound to target enzymes?
Methodological Answer:
Computational approaches can reduce experimental trial-and-error:
- Molecular Docking : Use software like AutoDock Vina to model interactions between the triazole core and enzyme active sites (e.g., carbonic anhydrase or HDACs) .
- Quantum Chemical Calculations : Calculate binding energies using DFT or MP2 methods to assess electrostatic and van der Waals contributions .
- Machine Learning (ML) : Train models on existing enzyme inhibition data to predict binding affinities for novel derivatives .
Validation : Cross-check computational predictions with experimental IC50 values from enzyme inhibition assays .
Advanced: How should conflicting data on enzyme inhibition potency be resolved in mechanistic studies?
Methodological Answer:
Contradictions in inhibition data often arise from assay variability or off-target effects. Resolve discrepancies by:
- Assay Standardization : Use uniform protocols (e.g., consistent substrate concentrations, pH, and temperature) across experiments .
- Selectivity Profiling : Screen the compound against a panel of related enzymes to rule out cross-reactivity .
- Dose-Response Analysis : Perform IC50 determinations under varying inhibitor concentrations to confirm dose-dependent effects .
- Structural Analysis : Compare X-ray crystallography or NMR data of enzyme-inhibitor complexes to validate binding modes .
Advanced: What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
SAR studies require systematic variation of substituents:
Scaffold Modification : Synthesize derivatives with altered triazole substituents (e.g., 4-methylbenzyl vs. 4-fluorophenyl) to assess steric/electronic effects .
Functional Group Analysis : Replace the carboxamide group with ester or sulfonamide moieties to probe hydrogen-bonding requirements .
High-Throughput Screening (HTS) : Test libraries of derivatives in parallel against target enzymes to identify key pharmacophores .
Data Interpretation : Use multivariate regression analysis to correlate structural features (e.g., logP, polar surface area) with bioactivity .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : Confirm regiochemistry of the triazole ring and substituent positions via ¹H/¹³C NMR .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to rule out impurities .
- HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection .
Advanced: How can AI-driven tools accelerate the discovery of novel derivatives with enhanced bioactivity?
Methodological Answer:
- Generative Models : Use platforms like ChemBERTa to propose novel derivatives based on existing triazole scaffolds .
- Reaction Prediction : Deploy tools like IBM RXN for retrosynthetic planning and reaction condition optimization .
- Automated Workflows : Integrate robotic synthesis with AI-guided experimental design for rapid iteration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
